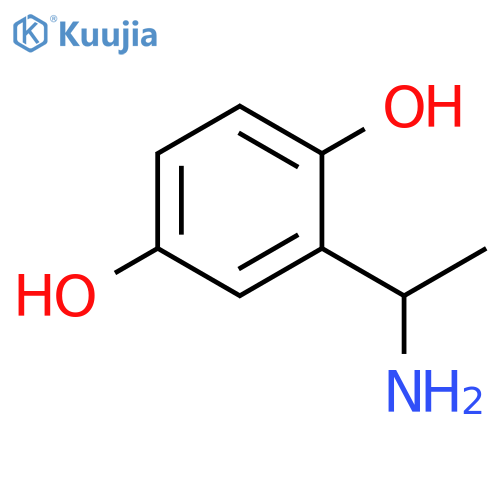Cas no 926186-84-7 (2-(1-aminoethyl)benzene-1,4-diol)

926186-84-7 structure
商品名:2-(1-aminoethyl)benzene-1,4-diol
2-(1-aminoethyl)benzene-1,4-diol 化学的及び物理的性質
名前と識別子
-
- 2-(1-aminoethyl)benzene-1,4-diol
- 1,4-Benzenediol, 2-(1-aminoethyl)-
-
- インチ: 1S/C8H11NO2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5,10-11H,9H2,1H3
- InChIKey: CIMLGYQRAUWPCM-UHFFFAOYSA-N
- ほほえんだ: C1(O)=CC=C(O)C=C1C(N)C
計算された属性
- せいみつぶんしりょう: 153.078978594g/mol
- どういたいしつりょう: 153.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 66.5Ų
じっけんとくせい
- 密度みつど: 1.239±0.06 g/cm3(Predicted)
- ふってん: 348.5±27.0 °C(Predicted)
- 酸性度係数(pKa): 10.58±0.18(Predicted)
2-(1-aminoethyl)benzene-1,4-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1264104-0.1g |
2-(1-aminoethyl)benzene-1,4-diol |
926186-84-7 | 0.1g |
$779.0 | 2023-05-27 | ||
| Enamine | EN300-1264104-1.0g |
2-(1-aminoethyl)benzene-1,4-diol |
926186-84-7 | 1g |
$884.0 | 2023-05-27 | ||
| Enamine | EN300-1264104-10.0g |
2-(1-aminoethyl)benzene-1,4-diol |
926186-84-7 | 10g |
$3807.0 | 2023-05-27 | ||
| Enamine | EN300-1264104-0.5g |
2-(1-aminoethyl)benzene-1,4-diol |
926186-84-7 | 0.5g |
$849.0 | 2023-05-27 | ||
| Enamine | EN300-1264104-100mg |
2-(1-aminoethyl)benzene-1,4-diol |
926186-84-7 | 100mg |
$779.0 | 2023-10-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424715-100mg |
2-(1-Aminoethyl)benzene-1,4-diol |
926186-84-7 | 98% | 100mg |
¥21027.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424715-50mg |
2-(1-Aminoethyl)benzene-1,4-diol |
926186-84-7 | 98% | 50mg |
¥20088.00 | 2024-04-25 | |
| Enamine | EN300-1264104-2500mg |
2-(1-aminoethyl)benzene-1,4-diol |
926186-84-7 | 2500mg |
$1735.0 | 2023-10-02 | ||
| Enamine | EN300-1264104-5000mg |
2-(1-aminoethyl)benzene-1,4-diol |
926186-84-7 | 5000mg |
$2566.0 | 2023-10-02 | ||
| Enamine | EN300-1264104-1000mg |
2-(1-aminoethyl)benzene-1,4-diol |
926186-84-7 | 1000mg |
$884.0 | 2023-10-02 |
2-(1-aminoethyl)benzene-1,4-diol 関連文献
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
5. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
926186-84-7 (2-(1-aminoethyl)benzene-1,4-diol) 関連製品
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
